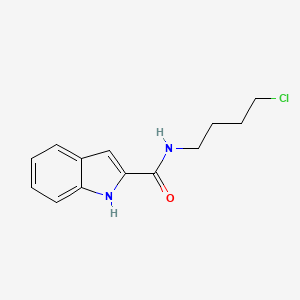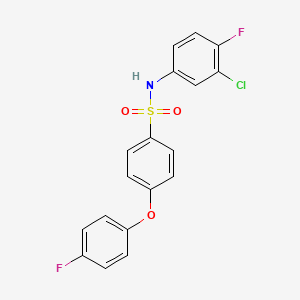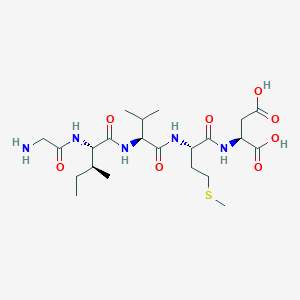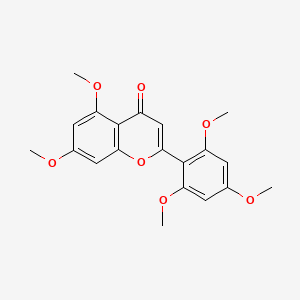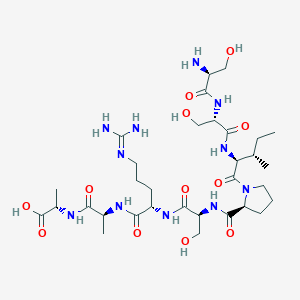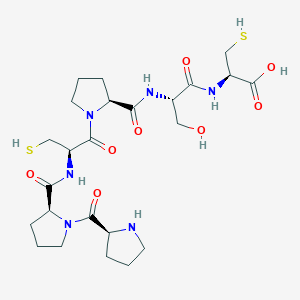
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: is a synthetic peptide composed of six amino acids: proline, cysteine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-cysteine, L-proline, and L-proline).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered sequences and properties.
Scientific Research Applications
Chemistry: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is used as a model compound in peptide chemistry to study peptide synthesis, folding, and stability.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The interactions can modulate the activity of these targets, leading to various biological effects. For example, the peptide may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
L-Prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: A shorter analog with one less proline residue.
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: An analog with an additional cysteine residue.
Uniqueness: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is unique due to its specific sequence, which may confer distinct structural and functional properties. The presence of multiple proline and cysteine residues can influence the peptide’s stability, folding, and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
811449-00-0 |
|---|---|
Molecular Formula |
C24H38N6O8S2 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C24H38N6O8S2/c31-10-14(19(32)28-16(12-40)24(37)38)26-20(33)17-5-3-9-30(17)23(36)15(11-39)27-21(34)18-6-2-8-29(18)22(35)13-4-1-7-25-13/h13-18,25,31,39-40H,1-12H2,(H,26,33)(H,27,34)(H,28,32)(H,37,38)/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
WTBHYDQADPWSMS-QQCJEOGWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)

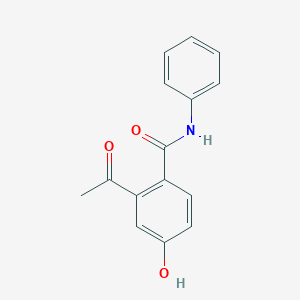
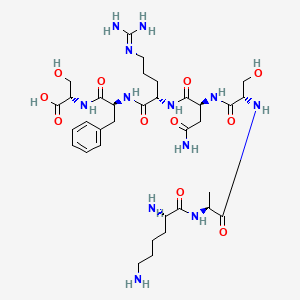
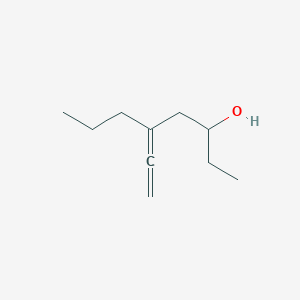
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
